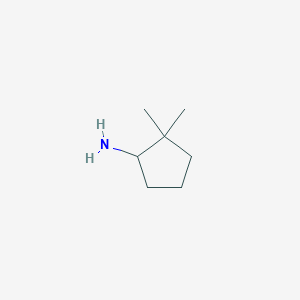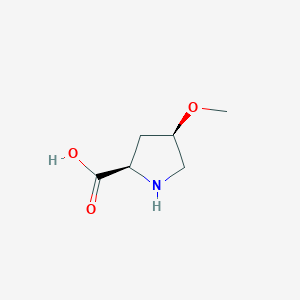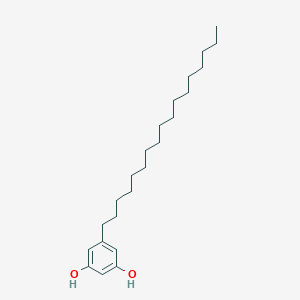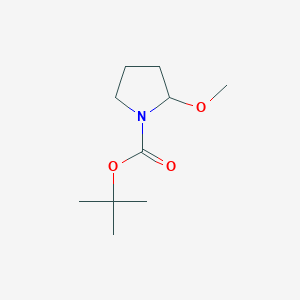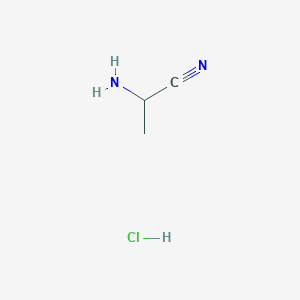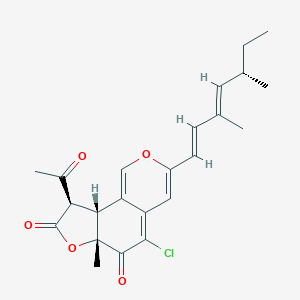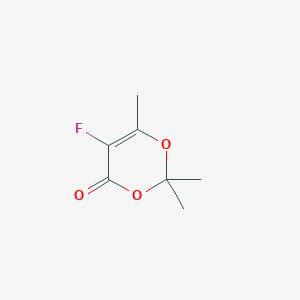
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one (FTDO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. FTDO is a heterocyclic compound that contains a fluorine atom, which makes it a useful tool in various research applications.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one is not fully understood. However, it is known to react with various nucleophiles, including amino acids, nucleotides, and proteins. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can lead to changes in protein structure and function, which may have implications in disease states.
Efectos Bioquímicos Y Fisiológicos
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has several advantages for lab experiments. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. It is also a useful tool for studying protein structure and function. However, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has some limitations. It is a highly reactive compound and can react with various nucleophiles, including water and other solvents. This can lead to difficulties in handling and storage. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one. One area of interest is the development of new synthetic methods for 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its derivatives. Another area of interest is the study of the mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its effects on protein structure and function. Additionally, the potential therapeutic applications of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one in various disease states, including cancer and neurodegenerative diseases, should be explored.
Métodos De Síntesis
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be synthesized using a variety of methods, including the reaction of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin with a suitable oxidizing agent. One common synthesis method involves the oxidation of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin using potassium permanganate. Other methods include the use of hydrogen peroxide or sodium hypochlorite.
Aplicaciones Científicas De Investigación
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been extensively used in scientific research due to its unique properties. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines. It has also been used in the synthesis of natural products, such as lactones and terpenoids.
Propiedades
Número CAS |
144765-15-1 |
|---|---|
Nombre del producto |
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
Fórmula molecular |
C7H9FO3 |
Peso molecular |
160.14 g/mol |
Nombre IUPAC |
5-fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9FO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3 |
Clave InChI |
CANIOFNSHIKRBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC(O1)(C)C)F |
SMILES canónico |
CC1=C(C(=O)OC(O1)(C)C)F |
Sinónimos |
4H-1,3-Dioxin-4-one,5-fluoro-2,2,6-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



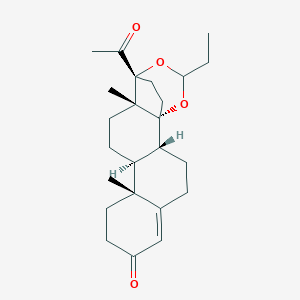
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
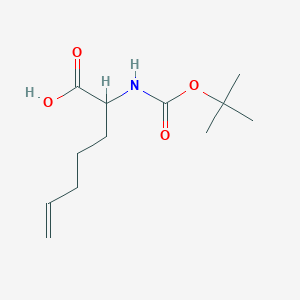
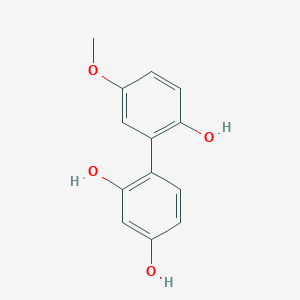
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

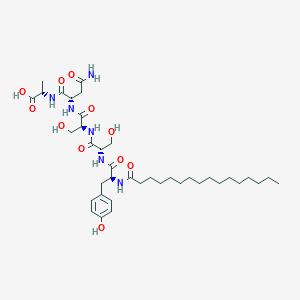
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)
